3-Ethynyl-5-methoxyaniline
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Overview
Description
3-Ethynyl-5-methoxyaniline is an organic compound with the molecular formula C9H9NO It is a derivative of aniline, featuring an ethynyl group at the third position and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 3-iodo-5-methoxyaniline.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction where 3-iodo-5-methoxyaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (PdCl2(PPh3)2) and copper(I) iodide (CuI) as a co-catalyst.
Deprotection: The trimethylsilyl group is then removed using a fluoride source like potassium fluoride (KF) in methanol to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Ethynyl-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex aromatic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Ethynylaniline: Lacks the methoxy group, which affects its solubility and reactivity.
5-Methoxyaniline: Lacks the ethynyl group, affecting its ability to participate in coupling reactions.
Uniqueness
3-Ethynyl-5-methoxyaniline is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-ethynyl-5-methoxyaniline |
InChI |
InChI=1S/C9H9NO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,10H2,2H3 |
InChI Key |
DDEYYCFLUGXOQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C#C |
Origin of Product |
United States |
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